An In-depth Technical Guide to TAE Buffer: Composition, Properties, and Applications in Nucleic Acid Electrophoresis
An In-depth Technical Guide to TAE Buffer: Composition, Properties, and Applications in Nucleic Acid Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris-acetate-EDTA (TAE) buffer is a ubiquitous and fundamental reagent in molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids.[1] Its specific composition provides a stable chemical environment that is crucial for the effective separation of DNA and RNA fragments based on their size. This technical guide provides a comprehensive overview of TAE buffer, detailing its components and their functions, its physicochemical properties, and standardized protocols for its preparation and use.
Core Components and Their Functions
TAE buffer is a simple yet elegant solution composed of three key ingredients: Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA). Each component plays a critical role in the electrophoretic separation of nucleic acids.
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Tris (tris(hydroxymethyl)aminomethane): As a weak base with a pKa of approximately 8.1 at 25°C, Tris is the primary buffering agent in TAE.[2] It establishes and maintains a stable pH, typically around 8.3, which is slightly alkaline. This pH is critical for keeping the phosphate backbone of DNA and RNA deprotonated and thus negatively charged, ensuring their migration towards the positive electrode (anode) during electrophoresis.[1]
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Acetic Acid: Glacial acetic acid is added to the Tris base to create the Tris-acetate buffer system. The acetate ions, along with Tris, contribute to the buffering capacity of the solution and provide the necessary ions for electrical conductivity, allowing a current to flow through the gel.[1]
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EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺). Many nucleases—enzymes that degrade DNA and RNA—require Mg²⁺ as a cofactor. By binding these ions, EDTA effectively inactivates contaminating nucleases, thereby protecting the integrity of the nucleic acid samples during electrophoresis.[1]
Quantitative Properties of TAE Buffer
The precise physicochemical properties of TAE buffer are critical for its performance in electrophoresis. The following tables summarize the key quantitative data for standard 50x stock and 1x working solutions of TAE buffer.
| Component | Molarity in 50x Stock | Amount per 1 Liter of 50x Stock |
| Tris base | 2 M | 242 g |
| Glacial Acetic Acid | 1 M | 57.1 mL |
| 0.5 M EDTA (pH 8.0) | 50 mM | 100 mL |
| Table 1: Composition of 50x TAE Stock Solution.[1] |
| Property | Value |
| Tris | 40 mM |
| Acetate | 20 mM |
| EDTA | 1 mM |
| pH at 25°C | ~ 8.3 - 8.6 |
| Conductivity at 25°C | ≤ 5 mS/cm |
| Table 2: Physicochemical Properties of 1x TAE Working Solution.[3][4][5] |
Comparison with TBE Buffer
TAE buffer is often compared to another common electrophoresis buffer, Tris-borate-EDTA (TBE). The choice between the two depends on the specific application.
| Property | TAE Buffer | TBE Buffer |
| Buffering Capacity | Lower; can become exhausted during long runs. | Higher; suitable for extended electrophoresis. |
| DNA Migration | Faster migration of linear, double-stranded DNA. | Slower migration. |
| Resolution | Better for fragments >2 kb. | Better for fragments <2 kb, yielding sharper bands. |
| Enzyme Inhibition | No significant inhibition. | Borate can inhibit some enzymes (e.g., ligases). |
| Cost | Generally lower. | Generally higher. |
| Table 3: Comparison of TAE and TBE Buffers.[6][7][8] |
Experimental Protocols
Preparation of 50x TAE Stock Solution (1 Liter)
Materials:
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Tris base: 242 g
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Glacial acetic acid: 57.1 mL
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0.5 M EDTA (pH 8.0) solution: 100 mL
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Deionized water (dH₂O)
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1 L graduated cylinder
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1 L beaker or flask
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Magnetic stirrer and stir bar
Procedure:
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Dissolve 242 g of Tris base in approximately 700 mL of dH₂O in a beaker with a magnetic stir bar.
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Carefully add 57.1 mL of glacial acetic acid to the Tris solution.
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Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
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Stir the solution until all components are completely dissolved.
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Adjust the final volume to 1 liter with dH₂O.
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The pH of the 50x stock solution should be around 8.5 and does not require adjustment.
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Store the 50x TAE stock solution at room temperature.
Preparation of 1x TAE Working Solution (1 Liter)
Materials:
-
50x TAE stock solution
-
Deionized water (dH₂O)
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1 L graduated cylinder
Procedure:
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Add 20 mL of 50x TAE stock solution to a 1 L graduated cylinder.
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Add dH₂O to a final volume of 1 liter.
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Mix the solution thoroughly. The 1x TAE working solution is now ready for use.
Agarose Gel Electrophoresis Protocol using TAE Buffer
Materials:
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Agarose powder
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1x TAE buffer
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Erlenmeyer flask
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Microwave oven or heating plate
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Gel casting tray and combs
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Electrophoresis chamber and power supply
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DNA samples mixed with 6x loading dye
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DNA ladder
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Nucleic acid stain (e.g., ethidium bromide or a safer alternative)
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UV transilluminator or other gel imaging system
Procedure:
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Prepare the Agarose Gel:
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For a 1% agarose gel, weigh 1 g of agarose powder and add it to 100 mL of 1x TAE buffer in an Erlenmeyer flask.[9][10][11][12]
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Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally.
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Let the solution cool to about 50-60°C.
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Add the nucleic acid stain to the molten agarose at the manufacturer's recommended concentration and mix gently.
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Pour the molten agarose into a gel casting tray with combs in place.[12]
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Allow the gel to solidify completely at room temperature.
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Set up the Electrophoresis Chamber:
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Once the gel has solidified, carefully remove the combs.
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Place the casting tray with the gel into the electrophoresis chamber.
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Fill the chamber with 1x TAE buffer until the gel is submerged.[9]
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Load Samples and Run the Gel:
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Carefully load the DNA samples (mixed with loading dye) and the DNA ladder into the wells of the gel.[9]
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Connect the electrophoresis chamber to the power supply, ensuring the negative electrode is closer to the wells.
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Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated to the desired distance.[9]
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Visualize the Results:
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After the electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber.
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Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.
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Visualizations
Components and functions of TAE buffer.
Workflow for agarose gel electrophoresis using TAE buffer.
References
- 1. TAE buffer - Wikipedia [en.wikipedia.org]
- 2. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. TAE Buffer 10X Molecular biology | Biosolve Shop [shop.biosolve-chemicals.eu]
- 4. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]
- 5. TAE (1 M, pH 8.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. goldbio.com [goldbio.com]
- 7. quora.com [quora.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. static.igem.org [static.igem.org]
- 10. 1% Agarose Gel Electrophoresis Prep [protocols.io]
- 11. Agarose Gel Electrophoresis Protocol — NeoSynBio [neosynbio.com]
- 12. Protocol for Preparing 1 % Agarose Gels – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
